

An In-depth Technical Guide to Active-Mono-Sulfone-PEG8-acid

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Compound of Interest

Compound Name: Active-Mono-Sulfone-PEG8-acid

Cat. No.: B605170

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Active-Mono-Sulfone-PEG8-acid is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. As a member of the polyethylene glycol (PEG) family of linkers, it offers advantageous properties such as enhanced solubility and biocompatibility. Its key feature is the presence of two distinct reactive moieties: a vinyl sulfone group and a terminal carboxylic acid. This dual functionality allows for the sequential and specific conjugation of two different molecules, making it a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2]}

This guide provides a comprehensive overview of the known properties of **Active-Mono-Sulfone-PEG8-acid**, detailed experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Properties of Active-Mono-Sulfone-PEG8-acid

The structural and chemical properties of **Active-Mono-Sulfone-PEG8-acid** are central to its utility as a molecular linker.

Physicochemical and Structural Data

The following table summarizes the key quantitative data available for **Active-Mono-Sulfone-PEG8-acid**. It is important to note that while some specifications are provided by suppliers, detailed experimental characterization such as pKa and LogP are not widely published.

Property	Value	Source(s)
Chemical Name	1-oxo-1-(4-(2-(tosylmethyl)acryloyl)phenyl)-5,8,11,14,17,20,23,26-octaoxa-2-azanonacosan-29-oic acid	[3]
Molecular Formula	C ₃₇ H ₅₃ NO ₁₄ S	[2][3]
Molecular Weight	767.88 g/mol	[2][3]
Exact Mass	767.3187	[3]
CAS Number	2055048-45-6	[2][3]
Solubility	Soluble in DMSO	MedKoo
Appearance	White to off-white solid	MedKoo
Purity	Typically >95% (supplier dependent)	
Storage Conditions	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored dry and protected from light.[3]	[3]

Functional Properties and Reactivity

The utility of **Active-Mono-Sulfone-PEG8-acid** is defined by its two reactive functional groups:

- **Vinyl Sulfone Group:** This group is an electrophile that reacts selectively with nucleophiles. It exhibits a strong preference for reaction with thiol groups (present in cysteine residues of proteins) via a Michael addition, forming a stable thioether bond.[4] This reaction is most efficient at neutral to slightly acidic pH and is favored over reactions with other nucleophiles like amines (lysine residues).[5] The resulting thioether linkage is notably more stable than

those formed by maleimide-based reagents, showing resistance to deconjugation in the presence of other thiols.[5]

- **Carboxylic Acid Group:** The terminal carboxylic acid can be activated to form a reactive ester, most commonly using carbodiimide chemistry (e.g., EDC) in the presence of an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines to form a stable amide bond.

The PEG8 (polyethylene glycol with eight ethylene oxide units) spacer confers several desirable properties to the linker and the final conjugate:

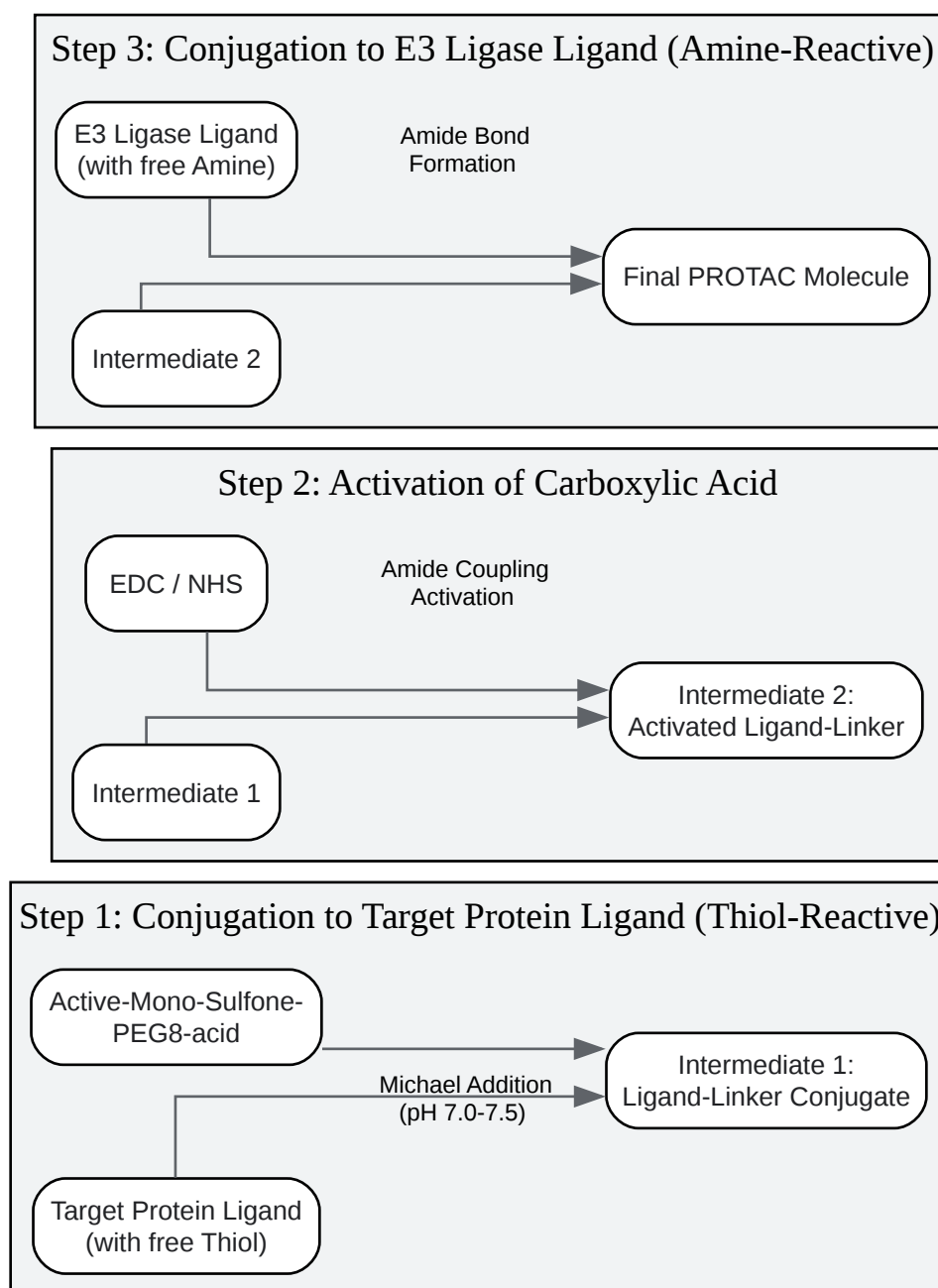
- **Increased Hydrophilicity:** The PEG chain enhances the water solubility of the molecule and the resulting conjugate, which is particularly beneficial for hydrophobic drugs or protein ligands.[6]
- **Biocompatibility and Low Immunogenicity:** PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the immune system.[6]
- **Flexibility and Spacer Length:** The length and flexibility of the PEG8 chain provide adequate spacing between the two conjugated molecules, which can be critical for maintaining their biological activity, for instance, in enabling the proper orientation of the two ends of a PROTAC molecule.[6]

Application in PROTAC Synthesis

A primary application of **Active-Mono-Sulfone-PEG8-acid** is in the synthesis of PROTACs.[1] [2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of **Active-Mono-Sulfone-PEG8-acid** is ideally suited for this purpose, allowing for the linkage of a target protein-binding ligand and an E3 ligase-binding ligand.

Below is a logical workflow for the synthesis of a PROTAC using this linker.



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PROTAC Synthesis Workflow

Experimental Protocols

The following are detailed, generalized methodologies for the use of **Active-Mono-Sulfone-PEG8-acid** in bioconjugation.

Protocol 1: Conjugation to a Thiol-Containing Protein/Peptide

This protocol describes the reaction of the vinyl sulfone moiety with a cysteine residue.

Materials:

- Thiol-containing protein/peptide
- **Active-Mono-Sulfone-PEG8-acid**
- Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching solution: e.g., 1 M β -mercaptoethanol or N-acetylcysteine
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- **Protein Preparation:** Dissolve the thiol-containing protein/peptide in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to free the thiol, pre-treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.
- **Linker Preparation:** Prepare a stock solution of **Active-Mono-Sulfone-PEG8-acid** in DMF or DMSO at a concentration of 10-50 mM.
- **Conjugation Reaction:** Add a 5-20 molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.
- **Incubation:** Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- **Quenching:** Add a quenching solution in excess to react with any unreacted vinyl sulfone groups. Incubate for 30 minutes.

- Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: Conjugation to an Amine-Containing Molecule (Two-Step)

This protocol describes the activation of the carboxylic acid and subsequent reaction with a primary amine.

Materials:

- Amine-containing molecule
- **Active-Mono-Sulfone-PEG8-acid** (or a pre-formed sulfone-conjugate from Protocol 1)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous DMF or DMSO
- Quenching solution: e.g., 1 M Tris or hydroxylamine, pH 8.0
- Purification system (e.g., HPLC, column chromatography)

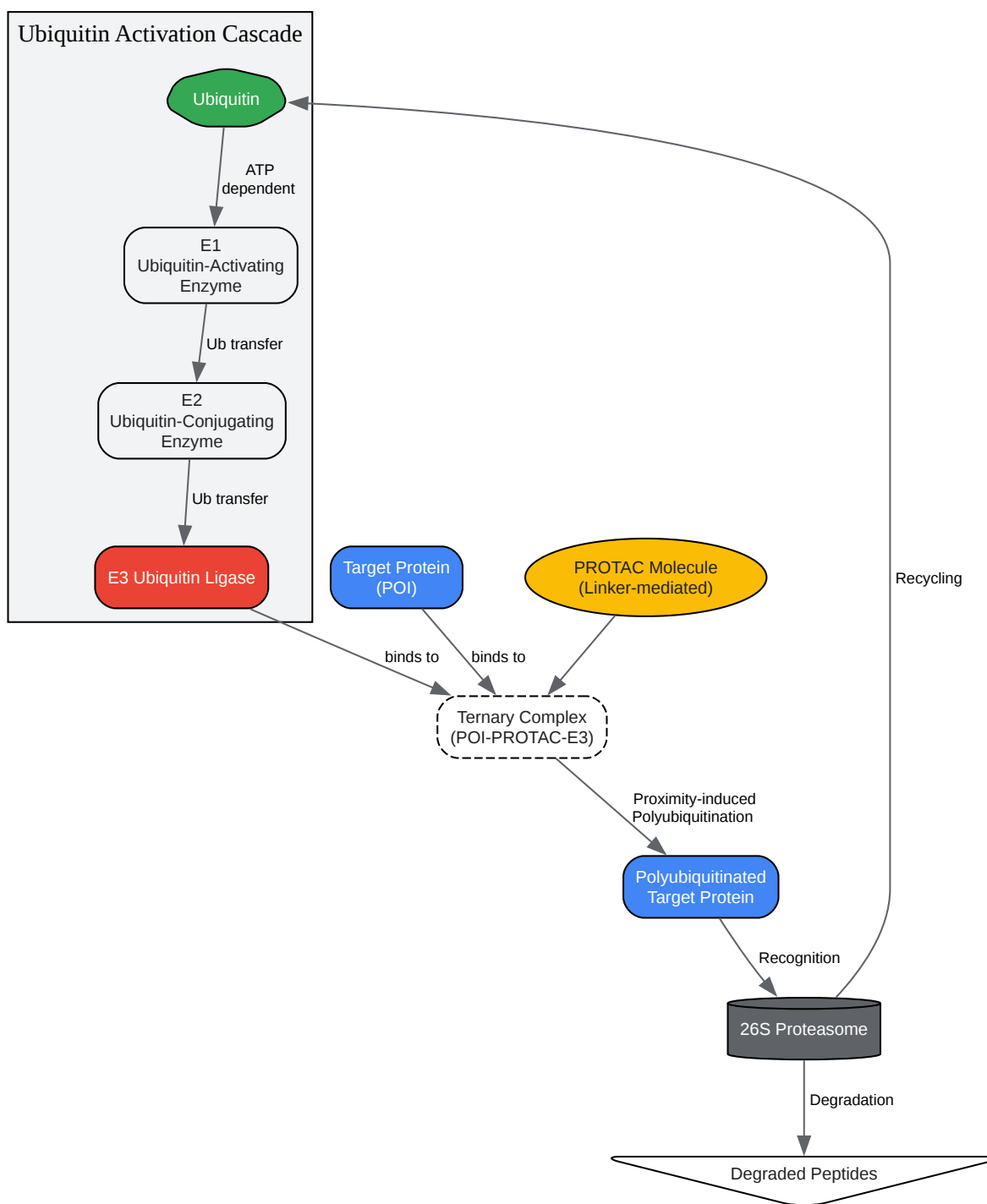
Procedure:

- Linker/Conjugate Preparation: Dissolve the **Active-Mono-Sulfone-PEG8-acid** (or the product from Protocol 1) in anhydrous DMSO or DMF.

- Activation: In a separate tube, dissolve EDC and NHS in the Activation Buffer. Add a 1.5 to 2-fold molar excess of both EDC and NHS to the linker/conjugate solution.
- Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Amine Molecule Preparation: Dissolve the amine-containing molecule in the Coupling Buffer.
- Coupling Reaction: Add the activated linker solution to the amine-containing molecule solution.
- Incubation for Coupling: Allow the reaction to proceed for 2-4 hours at room temperature.
- Quenching: Add the quenching solution to react with any unreacted NHS-esters. Incubate for 30 minutes.
- Purification: Purify the final conjugate using an appropriate method such as reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Signaling Pathway Context: The Ubiquitin-Proteasome System

When used in a PROTAC, **Active-Mono-Sulfone-PEG8-acid** facilitates the hijacking of the ubiquitin-proteasome system (UPS). The diagram below illustrates this pathway.



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PROTAC-mediated Protein Degradation Pathway

Conclusion

Active-Mono-Sulfone-PEG8-acid is a potent and versatile heterobifunctional linker. Its well-defined reactivity, combined with the beneficial properties of the PEG spacer, makes it an essential tool for the construction of sophisticated bioconjugates. For professionals in drug development, particularly in the burgeoning field of targeted protein degradation, a thorough understanding of its properties and applications is crucial for the design of novel and effective therapeutic agents. While detailed, publicly available quantitative data remains somewhat limited, the principles of its reactivity are well-established, allowing for its effective implementation in research and development settings.

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